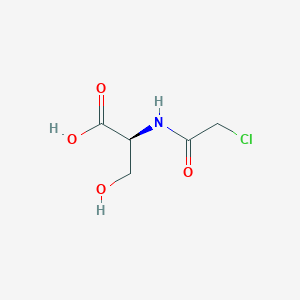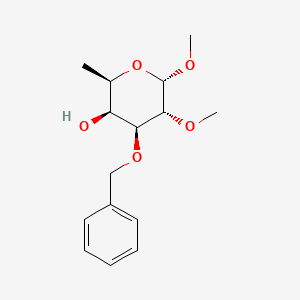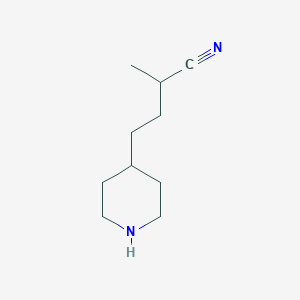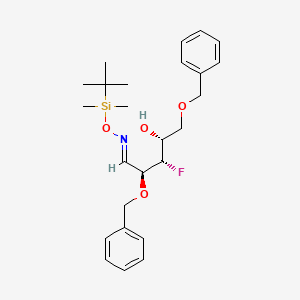![molecular formula C39H34BrFNP B15205409 [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorophenyl and phenyl groups, and a triphenylphosphanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine core, followed by the introduction of the fluorophenyl and phenyl substituents. The final step involves the formation of the triphenylphosphanium moiety and its subsequent bromination.
Preparation of Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate starting materials such as 4-fluorobenzaldehyde and acetophenone.
Substitution Reactions:
Formation of Triphenylphosphanium Moiety: The triphenylphosphanium group is introduced via a nucleophilic substitution reaction using triphenylphosphine and an appropriate alkylating agent.
Bromination: The final bromination step is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and triphenylphosphine for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant signaling pathways.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a catalyst in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The triphenylphosphanium moiety may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluorophenol
- 3-Methoxyphenylboronic acid
- 4-Fluoroaniline
Uniqueness
Compared to similar compounds, [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide is unique due to its combination of functional groups and structural complexity
Propiedades
Fórmula molecular |
C39H34BrFNP |
|---|---|
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C39H34FNP.BrH/c1-29(2)39-37(36(30-23-25-32(40)26-24-30)27-38(41-39)31-15-7-3-8-16-31)28-42(33-17-9-4-10-18-33,34-19-11-5-12-20-34)35-21-13-6-14-22-35;/h3-27,29H,28H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CLIBOWYIKUIOOT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
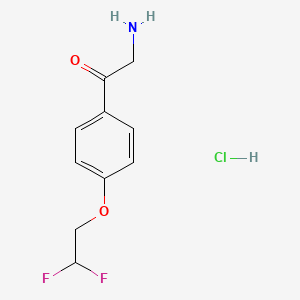
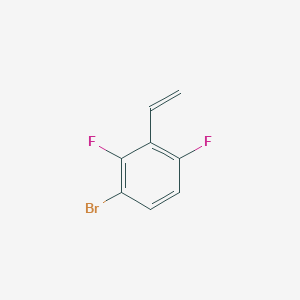
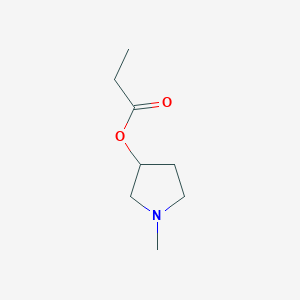
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
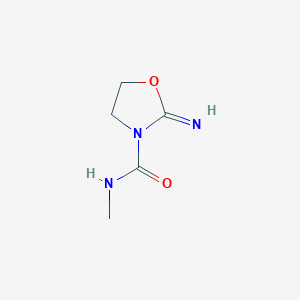

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
